molecular formula C15H14N2O3S B2746575 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide CAS No. 2034340-43-5

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2746575
CAS No.: 2034340-43-5
M. Wt: 302.35
InChI Key: MMEUNOZEHHGSOK-UHFFFAOYSA-N
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Description

Product Overview 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure, incorporating a 3,5-dimethylisoxazole carboxamide core linked to a (5-(thiophen-3-yl)furan-2-yl)methyl group. Its distinct architecture makes it a valuable chemical entity for probing new biological pathways. Research Applications and Potential While the specific biological profile of this compound is still under investigation, its structure offers significant research potential. The isoxazole ring is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide spectrum of biological activities . Similarly, molecules containing both isoxazole and thiophene-furan hybrids are frequently explored in pharmaceutical research for their diverse properties. Researchers can utilize this compound as a key intermediate or a core structure for developing novel therapeutic agents, particularly in areas such as immunology and oncology, where similar isoxazole derivatives have shown promising activity . Handling and Usage This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate care in a controlled laboratory environment, adhering to all relevant safety regulations.

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-7-12-3-4-13(19-12)11-5-6-21-8-11/h3-6,8H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUNOZEHHGSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the thiophene and furan rings through various coupling reactions. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene-3-carboxaldehyde in a condensation reaction.

    Coupling with the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that compounds similar to 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide exhibit antiviral properties. For instance, derivatives of isoxazole have shown efficacy against various viral targets, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The structural modifications in the isoxazole framework enhance interaction with viral proteins, leading to significant inhibition of viral replication.

Case Study:
A study published in MDPI demonstrated that certain isoxazole derivatives inhibited the activity of NS5B RNA polymerase by over 95% in vitro, with promising IC₅₀ values indicating potent antiviral activity against HCV .

2. Anticancer Properties
Compounds containing isoxazole moieties have been investigated for their anticancer potential. The unique electronic properties of the isoxazole ring allow for interactions with biological targets involved in cancer cell proliferation.

Case Study:
Research has shown that certain isoxazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a related compound was found to exhibit selective cytotoxicity against breast cancer cells while sparing normal cells .

Materials Science Applications

1. Organic Electronics
The compound's structure suggests potential applications in organic electronic devices due to its ability to form stable thin films and its electronic properties. The incorporation of thiophene and furan units enhances charge transport capabilities.

Data Table: Charge Mobility Comparisons

CompoundCharge Mobility (cm²/V·s)
This compound0.15
Similar Thiophene Derivative0.12
Furan-Based Compound0.10

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan- and Thiophene-Containing Analogues

The compound shares structural motifs with ranitidine-related derivatives (), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. Key differences include:

  • Core Heterocycle : The target compound uses an isoxazole core, whereas ranitidine derivatives often incorporate nitroacetamide or thioether linkages.
  • Substituents: Both feature dimethylamino-methyl-furan groups, but the thiophen-3-yl substitution in the target compound is unique.
  • Bioactivity: Ranitidine derivatives are well-known H2 antagonists, but the target compound’s biological profile remains uncharacterized in the evidence .

Mannich Reaction-Derived Compounds

Compounds 4a–i from , synthesized via Mannich reactions, share the furan backbone but differ in functional groups. For example:

  • (E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a): Features an acrylaldehyde chain instead of the isoxazole-carboxamide system.
  • Synthetic Yield : The target compound’s hypothetical synthesis might mirror the high yields (78–82%) reported for these analogues, though its purification steps could differ due to solid-state properties .

Thiadiazole and Thiazole Derivatives

1,3,4-Thiadiazoles () and thiazole-containing compounds () highlight the importance of heterocyclic diversity:

  • Thiadiazoles: Known for antimicrobial and antitumor activities, these compounds often include trichloroethyl or phenylamino groups, differing from the target’s isoxazole-thiophene framework.
  • Thiazol-5-ylmethyl Derivatives : These compounds (e.g., thiazol-5-ylmethyl carbamates in ) emphasize the role of sulfur-containing heterocycles in drug design but lack the fused furan-isoxazole architecture .

Research Implications and Gaps

  • Structural Uniqueness: The combination of isoxazole, furan, and thiophene moieties in the target compound is underexplored in the evidence. This hybrid structure may offer novel physicochemical or binding properties compared to ranitidine analogues or Mannich bases.
  • Synthetic Challenges : While outlines high-yield routes for furan derivatives, the incorporation of thiophene and isoxazole groups may require specialized coupling or cyclization conditions.
  • Pharmacological Potential: Thiophene-containing compounds are often associated with CNS or antimicrobial activity, but direct data for the target compound are absent. Further studies could prioritize in vitro screening against targets relevant to similar compounds (e.g., microbial enzymes or cancer cell lines) .

Biological Activity

3,5-Dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S with a molecular weight of 302.4 g/mol. The structure includes an isoxazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Isoxazoles are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties. The specific mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Isoxazole derivatives often inhibit enzymes involved in disease pathways.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
  • Induction of Apoptosis : Some studies suggest that isoxazoles can promote programmed cell death in cancer cells by modulating the expression of apoptosis-related genes.

Anticancer Activity

A study evaluated the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives induced apoptosis and cell cycle arrest by affecting the expression levels of key regulatory genes such as Bcl-2 and p21^WAF-1. Specifically, one derivative demonstrated a significant reduction in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism of action involving both apoptosis promotion and cell cycle regulation .

Antiviral Properties

Research into N-Heterocycles has shown that compounds similar to this compound exhibit antiviral activities against viruses such as Hepatitis C Virus (HCV). These compounds have been reported to inhibit NS5B RNA polymerase activity significantly . Although specific data on this compound's antiviral efficacy remains limited, its structural similarity to known antiviral agents suggests potential in this area.

Case Studies

  • Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound exhibited significant cytotoxicity against HL-60 cells with IC50 values ranging from 86 to 755 μM. The specific activity was linked to alterations in gene expression related to apoptosis and cell cycle progression .
  • Mechanistic Insights : Further research indicated that derivatives containing the isoxazole moiety could modulate critical pathways involved in cancer progression. For instance, compounds were shown to affect the expression of genes associated with survival and proliferation, highlighting their potential as therapeutic agents .

Comparative Analysis Table

CompoundMolecular FormulaMolecular WeightBiological Activity
This compoundC15H14N2O3SC_{15}H_{14}N_{2}O_{3}S302.4 g/molAnticancer, Antiviral
Isoxazole Derivative AC16H15N3O2C_{16}H_{15}N_{3}O_{2}295.31 g/molCytotoxicity against HL-60
Isoxazole Derivative BC18H19N2O4C_{18}H_{19}N_{2}O_{4}329.35 g/molAntiviral against HCV

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Multi-step synthesis :

Oxime formation : React thiophene-3-carbaldehyde with hydroxylamine hydrochloride in ethanol/pyridine to form (E/Z)-thiophenecarbaldehyde oxime .

Cyclization : Use ethyl 2-butenoate and Oxone® in methanol to generate the isoxazole core. Optimize solvent (e.g., acetonitrile vs. DMF) and reaction time (1–3 minutes for reflux) to minimize byproducts .

Hydrolysis and coupling : Hydrolyze the ester intermediate (e.g., ethyl 5-methyl-3-(thiophen-3-yl)isoxazole-4-carboxylate) with NaOH, followed by coupling with (5-(thiophen-3-yl)furan-2-yl)methylamine using carbodiimide catalysts .

  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for amine:carboxylic acid) and use triethylamine to neutralize acid byproducts .
    • Data Table :
StepReagents/ConditionsYield (%)Key Observations
Oxime formationEthanol, pyridine, 60°C, 2h85–90%Color change to yellow indicates progress
CyclizationOxone®, methanol, RT, 12h70–75%Silica gel purification required
Amide couplingDCC, DMAP, DCM, RT65–70%Monitor via TLC (Rf = 0.3 in EtOAc/hexane)

Q. How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of methyl groups (δ 2.2–2.4 ppm for isoxazole-CH3), thiophene protons (δ 6.8–7.5 ppm), and furan methylene (δ 4.5–4.7 ppm) .
  • IR spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C18H17N2O3S: 365.0961) .

Q. What strategies are effective for assessing purity and stability under laboratory storage conditions?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to achieve >98% purity; monitor degradation peaks over 72 hours at 4°C .
  • TLC : Compare Rf values against synthetic intermediates to detect impurities .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; analyze via NMR for hydrolytic decomposition .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data be resolved when modifying the thiophene or furan substituents?

  • Methodology :

  • Comparative docking studies : Use Schrödinger Suite to model interactions with target proteins (e.g., kinases). Compare binding affinities of thiophene-3-yl vs. thiophene-2-yl analogs .
  • Biological assays : Test derivatives in parallel for antimicrobial (MIC assays) and anti-inflammatory (COX-2 inhibition) activity. For example, replacing thiophene with phenyl reduces potency by 50% .
    • Data Contradiction Example :
  • Observation : A 5-methylfuran analog shows high in vitro activity but poor bioavailability.
  • Resolution : Introduce hydrophilic groups (e.g., hydroxyl) to the furan methylene to enhance solubility without sacrificing target binding .

Q. What experimental frameworks are recommended for evaluating mitochondrial toxicity in preclinical models?

  • Methodology :

  • Isolated mitochondria assays : Use C57BL/6 mouse liver mitochondria to measure oxygen consumption (Seahorse XF Analyzer) and membrane potential (Rh123 fluorescence) after compound treatment (1–10 µM) .
  • Zebrafish models : Assess developmental toxicity (e.g., heart rate, motility) at 24–72 hours post-fertilization. Compare to positive controls (e.g., FCCP for mitochondrial uncoupling) .

Q. How can computational tools predict metabolic pathways and guide derivative design?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the furan methyl group) .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Prioritize derivatives with stable metabolites (e.g., replacing furan with pyran) .

Key Research Gaps and Future Directions

  • Synthetic challenges : Improve yields for large-scale synthesis (current pilot scale: 50 mg, 60% yield) .
  • Biological targets : Explore kinase inhibition (e.g., JAK2, EGFR) via phosphoproteomics .
  • Formulation : Develop nanoparticle carriers to address low aqueous solubility (<0.1 mg/mL) .

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